

## A Comparative Analysis of Cardiovascular Outcomes: Insulin Degludec vs. Insulin Glargine

Author: BenchChem Technical Support Team. Date: December 2025



In the landscape of long-acting basal insulins, a critical consideration for drug selection, beyond glycemic control, is the cardiovascular safety profile. This guide provides a detailed comparative analysis of the cardiovascular outcomes associated with **Insulin Degludec**, primarily drawing upon data from the landmark DEVOTE (Trial Comparing Cardiovascular Safety of **Insulin Degludec** versus Insulin Glargine in Patients with Type 2 Diabetes at High Risk of Cardiovascular Events) trial. This trial stands as the sole completed cardiovascular outcomes trial directly comparing two insulin products.[1][2]

### **Quantitative Data Summary**

The DEVOTE trial was a phase 3b, multicenter, international, randomized, double-blind, active-comparator trial designed to evaluate the cardiovascular safety of **Insulin Degludec** compared to Insulin Glargine U100 in patients with type 2 diabetes at high risk of cardiovascular events. [3][4] The trial enrolled 7,637 participants who were followed for a median of two years. [5][6]

The primary outcome was the time from randomization to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[3][7] The key findings from the DEVOTE trial are summarized in the table below.



| Outcome<br>Measure               | Insulin<br>Degludec<br>(n=3,818)      | Insulin<br>Glargine U100<br>(n=3,819) | Hazard Ratio<br>(95% CI)          | p-value                                                 |
|----------------------------------|---------------------------------------|---------------------------------------|-----------------------------------|---------------------------------------------------------|
| Primary MACE                     | 8.5% (325<br>patients)                | 9.3% (356<br>patients)                | 0.91 (0.78 - 1.06)                | <0.001 for non-<br>inferiority; 0.21<br>for superiority |
| All-Cause<br>Mortality           | 5.3%                                  | 5.8%                                  | -                                 | 0.35                                                    |
| Severe<br>Hypoglycemia           | 4.9% (187<br>patients, 280<br>events) | 6.6% (353<br>patients, 472<br>events) | Rate Ratio: 0.60<br>(0.48 - 0.76) | <0.001                                                  |
| Nocturnal Severe<br>Hypoglycemia | -                                     | -                                     | Rate Ratio: 0.47<br>(0.31 - 0.73) | -                                                       |
| Mean HbA1c at<br>24 months       | 7.5%                                  | 7.5%                                  | -                                 | >0.05                                                   |

Data sourced from the DEVOTE trial results.[6][7][8]

The results demonstrated that **Insulin Degludec** was non-inferior to Insulin Glargine U100 concerning major adverse cardiovascular events.[6] While both treatments resulted in similar glycemic control, **Insulin Degludec** was associated with a significantly lower risk of severe and nocturnal severe hypoglycemia.[6][9]

## **Experimental Protocols: The DEVOTE Trial**

The methodology of the DEVOTE trial was robust, ensuring a comprehensive assessment of the cardiovascular safety of **Insulin Degludec**.

Study Design: A multicenter, international, randomized, double-blind, active comparator-controlled, event-driven trial.[3][4] The trial continued until at least 633 primary outcome events were confirmed.[6][8]

Participants:



- Inclusion Criteria: Patients with type 2 diabetes aged 50 years or older with pre-existing cardiovascular and/or renal disease, or aged 60 years or older with cardiovascular risk factors.[7][8] Participants had an HbA1c of ≥7.0% or were on insulin treatment with an HbA1c <7.0%.[7]</li>
- Exclusion Criteria: Included recent acute coronary or cerebrovascular events (within 60 days), planned revascularization, severe heart failure (NYHA class IV), and a history of malignancy within the last 5 years.[7][8]
- Baseline Characteristics: The mean age of participants was 65 years, with a mean duration
  of diabetes of 16.4 years and a mean baseline HbA1c of 8.4%.[6][7] A significant portion of
  the participants had established cardiovascular disease (63%) and/or chronic kidney disease
  (16%).[1][7]

Intervention: Patients were randomized on a 1:1 basis to receive either once-daily **Insulin Degludec** or Insulin Glargine U100, in addition to their existing diabetes medications.[7]

Primary Endpoint: The primary outcome was the composite of the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[3]

### **Signaling Pathway and Mechanism of Action**

**Insulin Degludec**'s unique pharmacological profile contributes to its clinical effects. Its mechanism of protraction involves the formation of soluble multi-hexamers upon subcutaneous injection, creating a depot from which insulin monomers are slowly and continuously absorbed into the circulation.[10][11] This results in an ultra-long duration of action of over 42 hours and a stable, flat glucose-lowering effect.[11][12]

The general mechanism of insulin action, which is shared by **Insulin Degludec**, involves binding to the insulin receptor, initiating a signaling cascade that leads to glucose uptake and utilization.





Click to download full resolution via product page

Insulin Signaling Pathway for Glucose Uptake.

This diagram illustrates the simplified signaling cascade initiated by insulin binding, leading to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake.

In conclusion, the DEVOTE trial provides strong evidence for the cardiovascular safety of **Insulin Degludec**, demonstrating non-inferiority to Insulin Glargine U100 in a high-risk population with type 2 diabetes.[1][7] Furthermore, **Insulin Degludec** offers a significant advantage in reducing the risk of severe hypoglycemia.[5][6] This comprehensive data is crucial for researchers, scientists, and drug development professionals in the ongoing effort to optimize diabetes management and minimize cardiovascular risk.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bjd-abcd.com [bjd-abcd.com]
- 2. scilit.com [scilit.com]
- 3. Design of DEVOTE (Trial Comparing Cardiovascular Safety of Insulin Degludec vs Insulin Glargine in Patients With Type 2 Diabetes at High Risk of Cardiovascular Events) - DEVOTE 1 [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]







- 6. Cardiovascular Outcomes Trials Update: Insights from the DEVOTE Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trial Comparing Cardiovascular Safety of Insulin Degludec Versus Insulin Glargine in Patients With Type 2 Diabetes at High Risk of Cardiovascular Events - American College of Cardiology [acc.org]
- 8. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 9. opalbiopharma.com [opalbiopharma.com]
- 10. What is the mechanism of Insulin degludec? [synapse.patsnap.com]
- 11. A Review of the Pharmacological Properties of Insulin Degludec and Their Clinical Relevance PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [A Comparative Analysis of Cardiovascular Outcomes: Insulin Degludec vs. Insulin Glargine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830389#comparative-analysis-of-the-cardiovascular-outcomes-of-insulin-degludec]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com